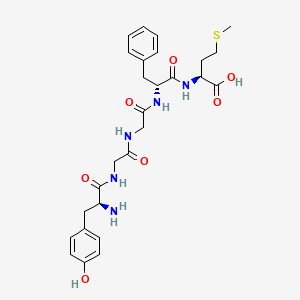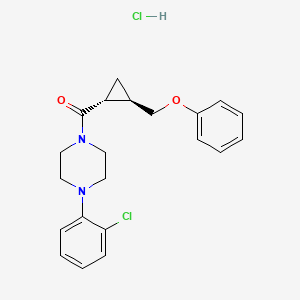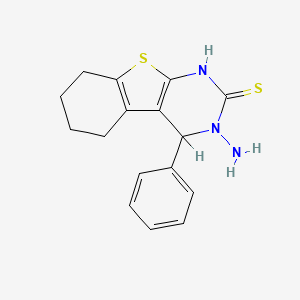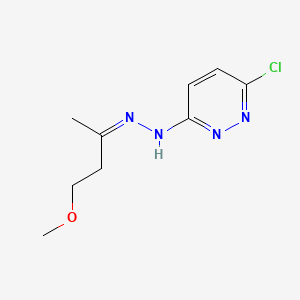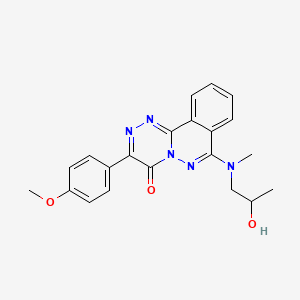
7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one: is a complex organic compound that belongs to the class of triazino-phthalazinone derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one typically involves multiple steps:
Formation of the Triazino-Phthalazinone Core: The initial step involves the cyclization of appropriate precursors to form the triazino-phthalazinone core. This can be achieved through the reaction of hydrazine derivatives with suitable diketones under acidic or basic conditions.
Introduction of the 4-Methoxyphenyl Group:
Attachment of the 2-Hydroxypropyl Group: The final step involves the alkylation of the triazino-phthalazinone core with 2-hydroxypropyl methylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the triazino-phthalazinone core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the triazino-phthalazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Dihydro derivatives and amines.
Substitution Products: Various substituted derivatives depending on the nature of the substituent.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions and mechanisms.
Medicine
In medicinal chemistry, 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
類似化合物との比較
Similar Compounds
- 7-((2-Hydroxyethyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one
- 7-((2-Hydroxypropyl)ethylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one
- 7-((2-Hydroxypropyl)methylamino)-3-(4-chlorophenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one
Uniqueness
The uniqueness of 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one lies in its specific substitution pattern and the presence of the 2-hydroxypropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
126650-81-5 |
|---|---|
分子式 |
C21H21N5O3 |
分子量 |
391.4 g/mol |
IUPAC名 |
7-[2-hydroxypropyl(methyl)amino]-3-(4-methoxyphenyl)-[1,2,4]triazino[3,4-a]phthalazin-4-one |
InChI |
InChI=1S/C21H21N5O3/c1-13(27)12-25(2)20-17-7-5-4-6-16(17)19-23-22-18(21(28)26(19)24-20)14-8-10-15(29-3)11-9-14/h4-11,13,27H,12H2,1-3H3 |
InChIキー |
QRIHAJIABMKGSW-UHFFFAOYSA-N |
正規SMILES |
CC(CN(C)C1=NN2C(=NN=C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C41)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B15189451.png)





